1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine
Description
The compound 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine features a piperidine core substituted at the 1-position with a [1,3]thiazolo[4,5-c]pyridinyl moiety and at the 4-position with a thiophen-3-yl group.
Properties
IUPAC Name |
2-(4-thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-5-16-9-13-14(1)20-15(17-13)18-6-2-11(3-7-18)12-4-8-19-10-12/h1,4-5,8-11H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXKMIDQQPXEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine typically involves multi-step reactions starting from readily available precursorsKey steps may include cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions such as specific temperatures, solvents, and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: Replacement of one functional group with another, allowing for structural diversification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigation of its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Evaluation of its pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural Analogues of the Thiazolo[4,5-c]pyridine Moiety
1-(Thiazolo[4,5-c]pyridin-2-yl)hydrazine (C₆H₆N₄S):
This compound, characterized via X-ray crystallography, shares the thiazolo[4,5-c]pyridine core with the target molecule. The hydrazine substituent at the 2-position contrasts with the piperidine linkage in the target compound. The planar geometry of the thiazolo-pyridine system, as observed in its crystal structure, likely enhances π-π stacking interactions in biological targets .1-Methyl-5-[(1E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole (C₁₂H₁₀N₄S):
Here, the thiazolo[4,5-c]pyridine is connected to a pyrazole via an ethenyl bridge. This structure highlights the versatility of the thiazolo-pyridine moiety in forming conjugated systems, which may influence electronic properties such as absorption maxima or redox behavior. The target compound’s piperidine linker, however, introduces greater conformational flexibility .
Piperidine-Based Analogues
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one :
This piperidine derivative demonstrates the pharmacological relevance of aryl-substituted piperidines. The 2- and 6-positions are occupied by trimethoxyphenyl groups, which are critical for bioactivity in some alkaloids. In contrast, the target compound’s substituents at the 1- and 4-positions may direct interactions with different biological targets, such as enzymes or receptors .- N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide (BI82030, C₁₉H₂₀N₄O₃S₂): This compound combines a thiazolo[4,5-b]pyridine with a benzamide-pyrrolidine sulfonyl group. The positional isomerism (4,5-c vs. 4,5-b in the thiazolo-pyridine) could also affect binding specificity .
Bioactive Heterocyclic Hybrids
Factor Xa Inhibitor with Tetrahydrothiazolo[5,4-c]pyridine :
This inhibitor features a saturated tetrahydrothiazolo-pyridine ring linked to a piperazine-carboxamide group. The reduced ring system increases flexibility compared to the aromatic thiazolo[4,5-c]pyridine in the target compound. Such differences underscore how ring saturation influences steric bulk and enzyme-binding kinetics .- 3'-[(4-Acetate phenyl)-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones: These spirocyclic hybrids exhibit antimicrobial activity, attributed to the thiazolo-isoxazole and pyridine units.
Comparative Data Table
Key Findings and Implications
Structural Flexibility vs. Rigidity : The target compound’s piperidine linker provides conformational flexibility absent in rigid spirocyclic or fully aromatic systems (e.g., spiro[indole-isoxazole] hybrids) . This flexibility may enhance binding to diverse biological targets.
Electronic Effects : The thiophen-3-yl group’s electron-rich sulfur atom could engage in hydrophobic interactions or π-stacking, contrasting with sulfonyl or carboxamide groups in analogs like BI82030 .
Positional Isomerism : The thiazolo[4,5-c]pyridine in the target compound differs from thiazolo[4,5-b] or tetrahydrothiazolo[5,4-c] systems, which may alter electronic density and steric accessibility .
Biological Activity
The compound 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-(thiophen-3-yl)piperidine is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of thiazolo-pyridine derivatives often involves multi-step processes. For instance, a related series of compounds were synthesized via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, yielding products in 78–87% yields. These compounds were characterized using techniques such as -NMR and -NMR spectroscopy, alongside liquid chromatography–mass spectrometry (LC-MS) to confirm their structures .
Analgesic and Anti-inflammatory Effects
Recent studies have demonstrated that thiazolo-pyridine derivatives possess significant analgesic and anti-inflammatory activities. For example, compounds derived from this scaffold showed notable effects in various in vivo models:
- Analgesic Activity : In tests using the acetic acid-induced writhing model and hot plate test, certain derivatives exhibited analgesic effects surpassing that of ketorolac, a standard analgesic .
- Anti-inflammatory Activity : The antiexudative effects were particularly pronounced in some derivatives, with one compound showing a −30.97% effect in exudative models .
Mechanistic Insights
The mechanisms underlying these biological activities are multifaceted. The thiazole moiety may interact with various biological targets, including enzymes involved in pain and inflammation pathways. For instance, the modulation of cyclooxygenase (COX) enzymes has been implicated in the anti-inflammatory effects observed .
Case Studies
Several case studies illustrate the compound's potential:
- Case Study on Pain Models : In a study evaluating the analgesic properties of various thiazolo-pyridine derivatives, one compound demonstrated significant antinociceptive activity in both the acetic acid cramp model and the hot plate model. This suggests its potential utility as a non-steroidal anti-inflammatory drug (NSAID) alternative .
- Comparative Analysis with Existing Drugs : The efficacy of these compounds was compared with established NSAIDs like ketorolac. Results indicated that some derivatives not only matched but exceeded the effectiveness of ketorolac in specific assays, highlighting their therapeutic potential .
Data Tables
| Compound Name | Yield (%) | Analgesic Activity (Effect %) | Anti-inflammatory Activity (Effect %) |
|---|---|---|---|
| 10a | 78 | -30.97 | Valid antiexudative effect |
| 16a | 87 | -34.8 | Significant antinociceptive activity |
| Ketorolac | N/A | Standard | Standard |
Q & A
Advanced Research Question
- Solvent substitution : Replace toluene with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .
- Catalyst recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery and reuse .
- Microwave-assisted synthesis : Reduce reaction times from hours to minutes (e.g., 30 min at 150°C) .
What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Basic Research Question
- UPLC-MS/MS : Achieve ppb-level detection of genotoxic impurities (e.g., alkyl halides) using a C18 column and ESI+ mode .
- ICP-MS : Quantify heavy metal residues (Pd, Ni) from catalytic steps .
- XRD : Confirm polymorphic purity, as amorphous content may alter dissolution rates .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Advanced Research Question
Discrepancies may arise from:
- Metabolic instability : Conduct hepatic microsome assays (human/rat) to identify oxidative metabolites via HR-MS .
- Blood-brain barrier (BBB) penetration : Calculate logBB values; modify substituents to enhance CNS bioavailability if needed .
- PK/PD modeling : Integrate plasma concentration-time profiles with efficacy data using Phoenix WinNonlin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
